molecular formula C7H11N3O B3038255 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide CAS No. 83852-36-2

2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No. B3038255
CAS RN: 83852-36-2
M. Wt: 153.18 g/mol
InChI Key: AYFUNSQFDXRKLG-UHFFFAOYSA-N
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Description

The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide” is a chemical compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with two methyl groups and an acetamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones were synthesized under mild and greener reaction conditions . The reaction of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones with hydroxylamine hydrochloride led to the formation of new compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been established using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectrometry . X-ray crystallography has also been used to determine the structure of related compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones with hydroxylamine hydrochloride resulted in the formation of new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the molecular weight of a related compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, is 173.22 g/mol .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with similar compounds are typically provided in their respective Material Safety Data Sheets (MSDS). For instance, a related compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, has been classified with the signal word “Warning” and is associated with several hazard statements including H302, H315, H319, and H335 .

Future Directions

The future directions in the research of similar compounds could involve the synthesis of new derivatives and the exploration of their biological activities. For instance, the synthesis and biological evaluation of some 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones have been reported, and these compounds showed promising antibacterial, DNA photocleavage, and anticancer activities .

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-3-6(2)10(9-5)4-7(8)11/h3H,4H2,1-2H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFUNSQFDXRKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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